molecular formula C17H20N2O B2891031 4-[(4-Phenylpiperazin-1-yl)methyl]phenol CAS No. 82965-59-1

4-[(4-Phenylpiperazin-1-yl)methyl]phenol

Cat. No.: B2891031
CAS No.: 82965-59-1
M. Wt: 268.36
InChI Key: KFFAXWKHIJAKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Phenylpiperazin-1-yl)methyl]phenol is an organic compound that features a phenol group attached to a piperazine ring, which is further substituted with a phenyl group

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such as α-glycosidase and acetylcholinesterase . These enzymes play crucial roles in carbohydrate metabolism and neurotransmission, respectively.

Mode of Action

It is suggested that similar compounds may inhibit the activity of α-glycosidase and acetylcholinesterase . This inhibition could alter the normal functioning of these enzymes, leading to changes in carbohydrate metabolism and neurotransmission.

Result of Action

The inhibition of α-glycosidase and acetylcholinesterase by similar compounds suggests potential effects on carbohydrate metabolism and neurotransmission . These effects could manifest as changes in energy production and neural signaling, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Phenylpiperazin-1-yl)methyl]phenol typically involves the reaction of 4-phenylpiperazine with a suitable phenolic compound under controlled conditions. One common method is the Mannich reaction, where the phenolic compound reacts with formaldehyde and 4-phenylpiperazine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Phenylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Phenylpiperazin-1-yl)methyl]phenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Phenylpiperazin-1-yl)methyl]phenol is unique due to its specific combination of a phenol group and a phenyl-substituted piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and beyond .

Properties

IUPAC Name

4-[(4-phenylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17-8-6-15(7-9-17)14-18-10-12-19(13-11-18)16-4-2-1-3-5-16/h1-9,20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFAXWKHIJAKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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